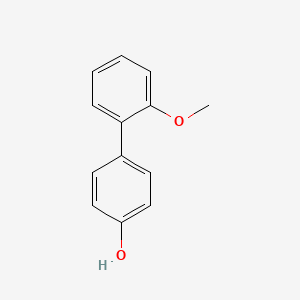

4-(2-Methoxyphenyl)phenol

Description

4-(2-Methoxyphenyl)phenol is a phenolic compound featuring a hydroxyl group (-OH) at the para position of a benzene ring and a 2-methoxyphenyl substituent at the fourth position. This structural arrangement confers unique physicochemical properties, including distinct solubility, polarity, and reactivity patterns. The compound’s applications span materials science (e.g., liquid crystals) and pharmacology, though its exact biological or industrial roles require further elucidation.

Propriétés

IUPAC Name |

4-(2-methoxyphenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-15-13-5-3-2-4-12(13)10-6-8-11(14)9-7-10/h2-9,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDLRJEPPCTUXSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80475550 | |

| Record name | 4-(2-methoxyphenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80475550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65109-82-2 | |

| Record name | 4-(2-methoxyphenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80475550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methoxyphenyl)phenol can be achieved through several methods. One common approach involves the bromination of 4-hydroxyacetophenone to produce alpha-bromo-5-hydroxyacetophenone, followed by a methoxide-bromide exchange to yield alpha-methoxy-4-hydroxyacetophenone. This intermediate is then reduced using hydrogen in the presence of a hydrogenation catalyst to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving advanced catalytic systems and controlled reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(2-Methoxyphenyl)phenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

Reduction: Reduction of quinones derived from this compound can yield hydroquinones.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration and sulfuric acid for sulfonation.

Major Products:

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Nitro and sulfonated derivatives

Applications De Recherche Scientifique

4-(2-Methoxyphenyl)phenol has a wide range of applications in scientific research:

Mécanisme D'action

4-(2-Methoxyphenyl)phenol can be compared with other similar compounds such as:

4-allyl-2-methoxyphenol (Eugenol): Both compounds have methoxy groups, but eugenol has an allyl group instead of a hydroxyl group.

4-methoxyphenol (Mequinol): Mequinol lacks the additional phenyl group present in this compound.

Uniqueness: this compound is unique due to its combination of a methoxy group and a hydroxyl group on a biphenyl structure, which imparts distinct chemical and biological properties.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

A comparison of 4-(2-Methoxyphenyl)phenol with structurally related compounds is summarized in Table 1.

Physicochemical Properties

- Solubility and Polarity: The presence of the methoxy group in this compound enhances lipophilicity compared to unsubstituted phenol, similar to 4-Vinylguaiacol . However, polar substituents (e.g., amino groups in 2-Methoxy-4-[(4-methylphenyl)amino]methylphenol) increase water solubility .

- Thermal Stability: Methoxy-substituted phenols generally exhibit higher thermal stability than hydroxylated analogues due to reduced hydrogen bonding, as seen in liquid crystal derivatives () .

Reactivity and Functionalization

- Electrophilic Substitution: The hydroxyl and methoxy groups direct electrophilic substitution to specific positions. For example, this compound may undergo nitration or sulfonation at the ortho/para positions relative to the hydroxyl group, akin to 4-Vinylguaiacol .

- Complexation Potential: Compounds like 2-Methoxy-4-[(4-methylphenyl)amino]methylphenol () demonstrate chelation capabilities with metal ions, a property less pronounced in this compound due to the absence of amino groups .

Pharmacological Potential

- Antioxidant Activity: 4-Vinylguaiacol and eugenol derivatives () exhibit strong antioxidant properties, suggesting that this compound may share similar radical-scavenging capabilities .

Activité Biologique

4-(2-Methoxyphenyl)phenol, also known as 2-methoxy-4-phenylphenol, is a phenolic compound that has garnered attention in scientific research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C13H12O2, with a molecular weight of approximately 200.24 g/mol. The compound features a phenolic hydroxyl group and a methoxy group attached to a phenyl ring, which are critical for its biological activity.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit pro-inflammatory pathways, particularly the STAT3 signaling pathway. In vitro studies demonstrate that this compound can reduce the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and various interleukins in macrophages and synoviocytes, suggesting its potential for treating conditions like rheumatoid arthritis.

2. Antioxidant Activity

The antioxidant properties of this compound have been explored through various assays. It has demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial for preventing cellular damage associated with chronic diseases.

3. Antimicrobial Effects

Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for developing natural preservatives or therapeutic agents against microbial infections. Its effectiveness varies depending on the concentration and the type of microorganism tested.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of NF-kB Activation: The compound has been shown to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), which plays a pivotal role in inflammatory responses.

- Induction of Apoptosis in Cancer Cells: Studies suggest that this compound can induce apoptosis in cancer cell lines by upregulating pro-apoptotic proteins (e.g., Bax) while downregulating anti-apoptotic proteins (e.g., Bcl-2) .

Case Study 1: Anti-Cancer Activity

A study investigated the effects of this compound on colon cancer cells (HCT116). The results indicated that treatment with this compound led to significant inhibition of cell growth and induction of apoptosis through the upregulation of death receptors and inhibition of IKKβ/NF-κB signaling pathways .

Case Study 2: Neuroprotective Effects

Another study highlighted the neuroprotective effects of a related compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl) phenol, which shares structural similarities with this compound. This compound was found to attenuate dopaminergic neurodegeneration by inhibiting neuroinflammation through modulation of MAPK pathways .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is helpful:

| Compound Name | Structure | Notable Properties |

|---|---|---|

| 2-Methoxy-4-vinylphenol | C9H10O2 | Antioxidant and flavoring agent |

| Acetyleugenol | C12H14O3 | Exhibits antimicrobial and anti-inflammatory effects |

| Eugenol | C10H12O3 | Known for analgesic and antiseptic properties |

These compounds share a common phenolic structure but differ in their functional groups and biological activities, highlighting the specific profile of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.